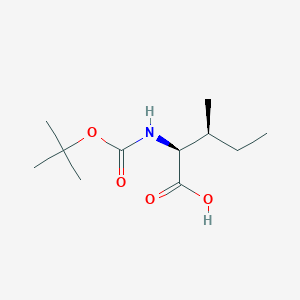

Boc-L-isoleucine

概要

説明

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a derivative of the amino acid L-isoleucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

作用機序

Target of Action

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is primarily used in peptide synthesis . The primary targets of this compound are the proteins that it helps synthesize. These proteins play various roles in the body, including structural, enzymatic, and regulatory functions.

Mode of Action

This compound interacts with its targets through the process of peptide synthesis. It is incorporated into the growing peptide chain during protein synthesis, contributing its unique side chain to the overall structure and function of the protein .

Biochemical Pathways

This compound is involved in the biosynthesis of proteins. It is an essential component of the branched-chain amino acids (BCAAs), which also include L-leucine and L-valine . These BCAAs are crucial in various metabolic pathways. For instance, they provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy .

Result of Action

The result of this compound’s action is the successful synthesis of proteins. These proteins then perform their respective functions in the body, contributing to various physiological processes. For instance, proteins synthesized with this compound can be involved in muscle growth and repair, immune response, and regulation of metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution. Additionally, factors such as temperature and the presence of other molecules can affect the stability of this compound .

生化学分析

Cellular Effects

It is known that isoleucine, the parent compound of Boc-L-isoleucine, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

It is known that isoleucine, the parent compound of this compound, is safe for all animal species when added to diets to cover the animal requirement

Metabolic Pathways

This compound is likely to be involved in the metabolic pathways of isoleucine, the parent compound. Isoleucine is an α-amino acid essential for humans and is involved in various metabolic pathways

準備方法

Synthetic Routes and Reaction Conditions

Boc-L-isoleucine can be synthesized through the reaction of L-isoleucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent epimerization .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .

化学反応の分析

Types of Reactions

Boc-L-isoleucine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield free L-isoleucine.

Amidation Reactions: This compound can react with amines to form amide bonds, which are crucial in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.

Coupling Reagents: N,N’-Dicyclohexylcarbodiimide and hydroxybenzotriazole are often used in amidation reactions.

Major Products

Deprotected Isoleucine: Removal of the Boc group yields L-isoleucine.

Amide Derivatives: Reaction with amines forms various amide derivatives used in peptide synthesis.

科学的研究の応用

Boc-L-isoleucine is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protecting group for the amino group of L-isoleucine. This allows for the selective formation of peptide bonds without unwanted side reactions .

In medicine, this compound derivatives are used in the development of pharmaceuticals, particularly those involving peptide-based drugs. The compound’s ability to protect the amino group makes it valuable in the synthesis of complex molecules .

類似化合物との比較

Similar Compounds

- Boc-L-leucine

- Boc-L-valine

- Boc-L-alanine

Uniqueness

Boc-L-isoleucine is unique due to its specific structure, which includes a branched side chain. This structure influences its reactivity and the types of peptides it can form. Compared to Boc-L-leucine and Boc-L-valine, this compound has a different steric profile, making it suitable for synthesizing peptides with specific structural requirements .

生物活性

Boc-L-isoleucine, a derivative of the amino acid isoleucine, is widely studied for its biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound (N-tert-butoxycarbonyl-L-isoleucine) is an amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its chemical formula is C₁₁H₂₁NO₄, with a molecular weight of approximately 229.29 g/mol. This modification enhances its stability and solubility in organic solvents, making it useful in peptide synthesis.

Enzymatic Interactions

This compound has shown significant interactions with various enzymes. In particular, studies have highlighted its role as a substrate for specific dioxygenases. For example, an α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) catalyzes the hydroxylation of l-isoleucine to produce (2S,3R,4S)-4-hydroxyisoleucine, which exhibits antidiabetic and antiobesity properties . The enzymatic pathway involves multiple oxidation reactions that lead to bioactive compounds beneficial for metabolic health.

Antidiabetic and Antiobesity Effects

Research indicates that derivatives of isoleucine can influence metabolic pathways related to glucose metabolism and fat storage. The hydroxylated product of this compound has been linked to improved insulin sensitivity and reduced adiposity in animal models . These findings suggest that this compound could serve as a precursor for developing therapeutic agents targeting metabolic disorders.

Case Studies

- Antidiabetic Activity : A study demonstrated that administering (2S,3R)-4-hydroxyisoleucine derived from this compound significantly lowered blood glucose levels in diabetic rats. The mechanism was attributed to enhanced glucose uptake in muscle tissues .

- Antiobesity Potential : Another investigation revealed that compounds derived from this compound could reduce body weight gain in mice fed a high-fat diet. This effect was linked to increased energy expenditure and improved lipid profiles .

Data Table: Biological Activities of this compound Derivatives

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with enzymes involved in amino acid metabolism. The presence of the Boc group not only stabilizes the molecule but also facilitates its incorporation into peptides that can modulate biological processes.

特性

IUPAC Name |

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884508 | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-16-7 | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。